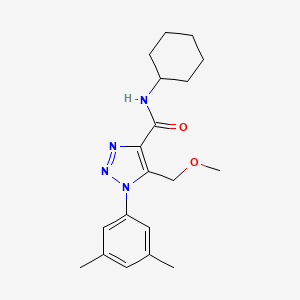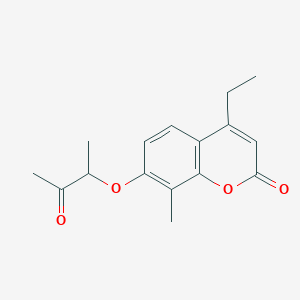
N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine, also known as BMF, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. BMF belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as amphetamines and MDMA.
Mechanism of Action
N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine is believed to act as a monoamine releaser, which means that it increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This mechanism of action is similar to other psychoactive compounds such as amphetamines and MDMA.
Biochemical and Physiological Effects:
This compound has been shown to have both stimulant and entactogenic effects, which means that it can increase energy and mood while also inducing feelings of empathy and emotional openness. However, the specific biochemical and physiological effects of this compound are not well understood, and further research is needed to fully understand its pharmacological properties.
Advantages and Limitations for Lab Experiments
One advantage of studying N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine in the lab is that it may provide insights into the pharmacological properties of other psychoactive compounds such as amphetamines and MDMA. However, due to the potential legal and ethical issues associated with the synthesis and use of psychoactive compounds, the use of this compound in scientific research is strictly regulated.
Future Directions
There are several potential future directions for research on N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine, including:
1. Further studies on the pharmacological properties of this compound, including its effects on the central nervous system and its potential therapeutic applications.
2. Studies on the potential toxicity of this compound and its long-term effects on the brain and body.
3. The development of new synthesis methods for this compound that are more efficient and environmentally friendly.
4. Studies on the potential use of this compound as a research tool for understanding the neurobiology of addiction and other psychiatric disorders.
5. The development of new psychoactive compounds that are structurally similar to this compound but have improved pharmacological properties and reduced potential for abuse.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. While the specific biochemical and physiological effects of this compound are not well understood, further research is needed to fully understand its pharmacological properties and potential therapeutic applications. However, due to the potential legal and ethical issues associated with the synthesis and use of psychoactive compounds, the use of this compound in scientific research is strictly regulated.
Synthesis Methods
There are various methods for synthesizing N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine, including the reduction of 3-(5-methyl-2-furyl)-2-nitropropene with sodium borohydride and benzyl chloride, or the reaction of 3-(5-methyl-2-furyl)-2-nitropropene with benzylamine and phenylethylamine in the presence of a reducing agent. However, due to the potential legal and ethical issues associated with the synthesis of psychoactive compounds, the use of this compound in scientific research is strictly regulated.
Scientific Research Applications
N-benzyl-3-(5-methyl-2-furyl)-N-(2-phenylethyl)-1-butanamine has been studied for its potential pharmacological properties, including its effects on the central nervous system. It has been shown to have a high affinity for the serotonin transporter and the dopamine transporter, which suggests that it may have similar effects to other psychoactive compounds such as amphetamines and MDMA. However, further research is needed to fully understand the pharmacological properties of this compound.
properties
IUPAC Name |
N-benzyl-3-(5-methylfuran-2-yl)-N-(2-phenylethyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO/c1-20(24-14-13-21(2)26-24)15-17-25(19-23-11-7-4-8-12-23)18-16-22-9-5-3-6-10-22/h3-14,20H,15-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHHKWSJFNWJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)CCN(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(5-bromo-2-furyl)-1-cyanovinyl]benzonitrile](/img/structure/B5000142.png)

![5-(3-furylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5000144.png)
![4-iodo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5000149.png)
![2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5000167.png)
![2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5000180.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5000182.png)
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5000194.png)
![2-[3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5000196.png)
![N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5000202.png)

![3-(benzyloxy)-N-{[(2,4,6-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5000217.png)

![2-(1-naphthyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5000236.png)